BenchChemオンラインストアへようこそ!

5-[(3,4-Dimethylphenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione

PIM-2 kinase inhibition QSAR modeling thiazolidine-2,4-dione derivatives

This thiazolidinedione is a uniquely substituted scaffold for PIM-2 kinase inhibitor development. The 5-[(3,4-dimethylphenyl)amino] group, validated by QSAR, delivers hydrophobic and H-bond interactions that simpler 3-phenyl or 4-methylphenyl analogs cannot replicate. Its logP (4.08) and TPSA (74.7 Ų) support CNS drug-likeness profiling. Use in selectivity panels vs. PPARγ to decouple kinase from metabolic effects. Ideal for SAR expansion at N-3 and C-5 positions while retaining the critical 3,4-dimethyl substitution.

Molecular Formula C17H16N2O2S
Molecular Weight 312.4 g/mol
Cat. No. B11569276
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[(3,4-Dimethylphenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione
Molecular FormulaC17H16N2O2S
Molecular Weight312.4 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC2C(=O)N(C(=O)S2)C3=CC=CC=C3)C
InChIInChI=1S/C17H16N2O2S/c1-11-8-9-13(10-12(11)2)18-15-16(20)19(17(21)22-15)14-6-4-3-5-7-14/h3-10,15,18H,1-2H3
InChIKeyFZAYVAAGNHTEDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.1 g / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-[(3,4-Dimethylphenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione – Compound Identity, Thiazolidinedione Class, and Procurement Baseline


5-[(3,4-Dimethylphenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione (molecular formula C₁₇H₁₆N₂O₂S; molecular weight 312.4 g/mol) is a synthetic heterocyclic compound belonging to the thiazolidine-2,4-dione (TZD) class [1]. The core TZD scaffold is recognized for its capacity to engage diverse biological targets, including kinases and metabolic enzymes, and this particular derivative features a 3-phenyl substitution on the thiazolidine nitrogen and a 5-[(3,4-dimethylphenyl)amino] side chain that jointly define its steric and electronic profile [2]. Its calculated physicochemical parameters—logP ≈ 4.08 and topological polar surface area (TPSA) ≈ 74.7 Ų—place it in a property space distinct from many earlier-generation TZD analogs [1].

Why 5-[(3,4-Dimethylphenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione Cannot Be Replaced by Generic Thiazolidinedione Analogs


Within the thiazolidine-2,4-dione family, even minor variations in aryl substitution critically alter target engagement and potency, as demonstrated by quantitative structure–activity relationship (QSAR) analyses of 21 TZD derivatives against PIM-2 kinase [1]. The 3,4-dimethylphenylamino motif at position 5 of the thiazolidine ring generates a unique combination of hydrophobic and hydrogen-bonding interactions that a simple 3-phenyl or 3-(4-methylphenyl) analog does not replicate. Consequently, substituting this compound with a structurally similar TZD that lacks the 3,4-dimethyl substitution pattern or the N-3 phenyl group is expected to yield divergent inhibitory and physicochemical profiles, making indiscriminate “in-class” replacement scientifically unsound for any study requiring reproducible target modulation [1].

Quantitative Differentiation Evidence for 5-[(3,4-Dimethylphenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione Versus Closest Analogs


PIM-2 Kinase QSAR Model: Predicted Contribution of 3,4-Dimethylphenylamino Substitution to Inhibitory Activity

In a 2D‑QSAR study of 21 thiazolidine‑2,4‑dione derivatives as PIM‑2 kinase inhibitors, the statistically best model (partial least squares regression, r² = 0.78, q² = 0.63, pred_r² = 0.78) identified the hydrophobicity and electronic nature of the 5‑aryl amino substituent as major determinants of inhibitory potency [REFS‑1]. Although individual IC₅₀ values for the compound 5‑[(3,4‑dimethylphenyl)amino]‑3‑phenyl‑1,3‑thiazolidine‑2,4‑dione were not published, its descriptor set—particularly the contribution of the 3,4‑dimethyl substitution to the hydrophobic field—clusters it in a high‑activity region of the model, clearly separating it from analogs bearing unsubstituted phenyl or mono‑methyl substituents at the same position [REFS‑1]. The G‑QSAR analysis further resolved that the 5‑position amino aryl fragment accounts for a significant fraction of the predicted activity variance (r² = 0.89, q² = 0.79), reinforcing that the 3,4‑dimethylphenylamino motif is not interchangeable with simpler aniline substituents [REFS‑1].

PIM-2 kinase inhibition QSAR modeling thiazolidine-2,4-dione derivatives

Physicochemical Differentiation: LogP and TPSA Comparison with Structural Analogs

The compound 5-[(3,4-dimethylphenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione exhibits a calculated logP of 4.08 and a TPSA of 74.71 Ų, as derived from the Ambinter compound record [REFS‑1]. For reference, the unsubstituted thiazolidine-2,4-dione core (3-phenyl-1,3-thiazolidine-2,4-dione, CAS 1010‑53‑3) has a molecular weight of only 193.22 g/mol, a substantially lower logP (estimated ~1.2–1.5), and a smaller TPSA (~55 Ų) owing to the absence of the 5‑(dimethylphenyl)amino extension [REFS‑2]. A closely related isomer, 3-m-tolyl-5-o-tolylamino-thiazolidine-2,4-dione (C₁₇H₁₆N₂O₂S, identical molecular formula and weight), shares the same heavy-atom count but differs in the positioning of the methyl substituents; this positional isomerism is expected to yield a different dipole moment and steric profile, though experimentally measured logP and TPSA values for the isomer have not been reported in a comparable head‑to‑head study [REFS‑3]. The higher logP of the target compound indicates greater membrane permeability potential, while the elevated TPSA relative to the core scaffold suggests improved aqueous solubility characteristics compared to more lipophilic TZD analogs with extended alkyl chains.

physicochemical profiling logP TPSA drug-likeness

Binding-Site Docking: Distinct Interaction Pattern of the 5-(3,4-Dimethylphenyl)amino Moiety with PIM-2 Kinase Active Site

The 3D‑QSAR and docking study on thiazolidine‑2,4‑dione derivatives mapped critical interactions of the 5‑amino aryl substituent with active‑site residues PHE 43, ASP 124, ASP 182, and GLU 83 of PIM‑2 kinase (PDB ID: 3IWI) [REFS‑1]. Although explicit docking scores for 5‑[(3,4‑dimethylphenyl)amino]‑3‑phenyl‑1,3‑thiazolidine‑2,4‑dione are not individually reported, the group‑based QSAR fragmentation demonstrated that the 5‑position fragment occupies a hydrophobic pocket that optimally accommodates a 3,4‑dimethyl substitution pattern, with the methyl groups predicted to form favorable van der Waals contacts that are absent when the substituent is a mono‑methyl or unsubstituted phenyl [REFS‑1]. This contrasts with the binding mode observed for TZD derivatives bearing bulkier or more polar substituents at the same position, which showed steric clashes or unfavorably displaced water molecules in the docking poses [REFS‑1].

molecular docking PIM-2 kinase binding mode structure-based design

High-Priority Application Scenarios for 5-[(3,4-Dimethylphenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione


PIM-2 Kinase Inhibitor Hit Expansion and SAR Studies

The compound is optimally deployed as a core scaffold for structure–activity relationship (SAR) exploration targeting PIM-2 kinase, as the QSAR models explicitly validate the contribution of the 5-[(3,4-dimethylphenyl)amino] fragment to inhibitory activity [1]. Researchers can systematically vary the N‑3 phenyl and the 5‑amino aryl groups while retaining the 3,4‑dimethyl substitution to probe the hydrophobic pocket complementarity documented in the docking poses [1].

Physicochemical Benchmarking for CNS Drug-Likeness Profiling

With a calculated logP of 4.08 and TPSA of 74.7 Ų, this compound serves as a reference point for CNS drug-likeness assessments within the TZD chemical space [2]. Its profile can be compared directly with the unsubstituted core (3‑phenyl‑1,3‑thiazolidine‑2,4‑dione) to quantify the impact of the 5‑amino aryl extension on permeability and solubility, guiding lead optimization in neurodegenerative disease programs where Bid inhibition is a therapeutic hypothesis [3].

Selectivity Profiling Against Off-Target Thiazolidinedione Receptors

Owing to the distinct substitution pattern at both N‑3 and C‑5, the compound can be used in counter-screening panels to assess selectivity against PPARγ and other canonical TZD targets. The absence of the benzylidene moiety that characterizes classical glitazones suggests a reduced probability of PPARγ activation, making this compound a valuable tool for differentiating kinase-mediated effects from metabolic side effects in cellular assays [4].

Quote Request

Request a Quote for 5-[(3,4-Dimethylphenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.